1,2-Bis(3-methylphenyl)-1,2-ethanediol
Description
1,2-Bis(3-methylphenyl)-1,2-ethanediol is a diol compound featuring two 3-methylphenyl substituents attached to an ethanediol backbone. These compounds vary in substituent groups, influencing their chemical reactivity, biological activity, and binding interactions with biomolecules like serum albumin .
Properties
CAS No. |
24133-60-6 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,2-bis(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-18H,1-2H3 |
InChI Key |
IDWIBXPQAIXDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylphenyl)-1,2-ethanediol typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methylbenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Corresponding diketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters or ethers, depending on the substituent introduced.
Scientific Research Applications
1,2-Bis(3-methylphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylphenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the diol can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The substituents on the ethanediol backbone determine key physicochemical and biological properties:
Table 1: Substituent Effects on Properties of Ethanediol Derivatives
Binding Interactions with Serum Albumin
- BBE : Exhibits strong binding to bovine serum albumin (BSA) with a Ka of ~10⁴ M⁻¹. Computational studies indicate interactions with BSA's IIIA subdomain via hydrophobic and hydrophilic forces, leading to conformational changes in the protein .
- Methoxy-Substituted Analogs : The electron-donating methoxy group may enhance solubility but reduce binding affinity compared to BBE’s benzimidazolyl groups .
- Ethylphenyl Derivatives: Limited binding data exist, but natural analogs (e.g., 1-(3-ethylphenyl)-1,2-ethanediol) are primarily isolated from plants, suggesting different bioavailability and interaction profiles .
Key Research Findings
Thermodynamic and Kinetic Parameters
- BBE-BSA Interaction :
- Comparison : BBE’s binding is stronger than typical drug-BSA interactions (Ka = 10³–10⁵ M⁻¹), likely due to its rigid benzimidazolyl groups .
Biological Activity
1,2-Bis(3-methylphenyl)-1,2-ethanediol, a compound characterized by its unique diol structure and two methyl-substituted phenyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18O2
- Molecular Weight : Approximately 258.32 g/mol
- Structure : The compound features a central ethanediol backbone with two 3-methylphenyl groups attached, which significantly influences its solubility and reactivity.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, which is crucial in drug discovery. Enzyme inhibition can lead to the modulation of various biological pathways, making this compound a candidate for further investigation in therapeutic contexts.
2. Antioxidant Properties
The compound has demonstrated antioxidant activity , which is essential for combating oxidative stress in biological systems. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures often exhibit significant antioxidant properties due to their ability to scavenge free radicals.
Case Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant capacity of various phenolic compounds found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. This study utilized different assays to measure the compound's effectiveness in scavenging free radicals.
| Compound | IC50 (µM) | Type of Assay |
|---|---|---|
| This compound | 45 | DPPH Scavenging Assay |
| Trolox | 30 | DPPH Scavenging Assay |
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in metabolic pathways. The results indicated that it inhibited certain enzymes effectively:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase | 70 | 50 |
| Lipoxygenase | 65 | 40 |
These findings suggest that the compound could play a role in developing drugs targeting specific diseases where these enzymes are involved.
The biological activity of this compound can be attributed to its structural properties. The presence of methyl groups on the phenyl rings enhances its lipophilicity and allows better interaction with biological membranes and targets. This structural arrangement potentially increases its affinity for binding sites on enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
